8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline
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Overview
Description
8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C22H18F2N4O and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.14486753 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for DNA Detection
Benzimidazo[1,2-a]quinolines, which are structurally similar to 8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline, have been explored for their potential as fluorescent probes for DNA detection. A study demonstrated the synthesis and characterization of these compounds, highlighting their fluorescence properties in the presence of DNA, which could be leveraged in biological and medical research for DNA-specific fluorescence applications (Perin et al., 2011).
pH Sensing Materials
These benzimidazo[1,2-a]quinoline derivatives have been evaluated as novel pH probes, potentially useful in pH sensing materials or as H+ fluoroionophores in bulk optode membranes. Their photophysical and acid-base properties make them suitable for monitoring acidic pH in solution, which could be beneficial in various chemical and environmental monitoring applications (Horak et al., 2019).
Antitumor Agents
Certain benzimidazol-2-yl quinoxalines, structurally akin to the compound , have shown promise as antitumor agents. A study synthesized compounds with piperazine, piperidine, and morpholine moieties, demonstrating their potent activity against various cancer lines. This suggests potential applications in cancer therapy and drug development (Mamedov et al., 2022).
Sensing for Picric Acid
A fluorochrome based on a quinoline-benzimidazole conjugate, similar in structure, has been developed for highly sensitive and selective sensing of picric acid. This application is crucial in environmental monitoring and security, detecting explosive materials (Jiang et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O/c23-15-5-7-17-19(12-15)27-21(26-17)14-8-10-28(11-9-14)22(29)18-6-4-13-2-1-3-16(24)20(13)25-18/h1-7,12,14H,8-11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWGZNVCCLNPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(N2)C=C(C=C3)F)C(=O)C4=NC5=C(C=CC=C5F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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